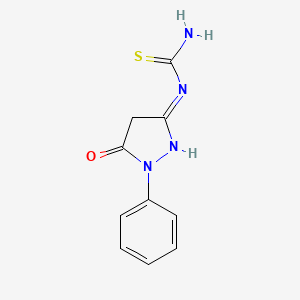![molecular formula C19H13ClFN5O2S B2470022 N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide CAS No. 690960-20-4](/img/no-structure.png)
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H13ClFN5O2S and its molecular weight is 429.85. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
Research indicates that certain derivatives of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide exhibit significant anti-inflammatory activity. A study synthesized eight derivatives and found that among them, some showed significant to moderate anti-inflammatory effects (Sunder & Maleraju, 2013).
Antitumor Activity
A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical structure , showed antitumor activity against human breast adenocarcinoma cell line MCF7. Among these derivatives, one particular compound exhibited significant activity (El-Morsy et al., 2017).
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel derivatives like isoxazolines and isoxazoles, showing the versatility of this chemical structure in creating new compounds with potential biological activity (Rahmouni et al., 2014).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some of these synthesized compounds showed promising antimicrobial activity (Bondock et al., 2008).
Quantum Chemical Insight
The compound has also been the subject of quantum chemical studies, which provide insight into its molecular structure, hydrogen-bonded interactions, and drug likeness. These studies are critical in understanding the compound’s pharmacokinetic properties and potential as an antiviral agent, particularly against COVID-19 (Mary et al., 2020).
Anti-Amoebic Agent
Quantum mechanical calculations on derivatives of this compound suggest its potential as an anti-amoebic agent. Advanced electronic structure parameters and docking simulations support its potential in treating Entamoeba histolytica illness (Shukla & Yadava, 2020).
Synthesis of Stable Isotope-Labeled Compounds
The compound has been used in the synthesis of stable isotope-labeled antibacterial agents, demonstrating its utility in creating labeled compounds for biological and medical research (Lin & Weaner, 2012).
Psoriasis Treatment
Related pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential in treating psoriasis. One such compound exhibited significant antipsoriatic effects in animal models, indicating the therapeutic potential of these derivatives in psoriasis treatment (Li et al., 2016).
Anticancer Agents
Some derivatives of this compound displayed potent anticancer activity, comparable to known anticancer drugs, against various human cancer cell lines, highlighting their potential as novel anticancer agents (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide acts as a positive allosteric modulator (PAM) of mGlu4 . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate. This results in an increase in the receptor’s activity.
Biochemical Pathways
The activation of mGlu4 by N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide can affect several biochemical pathways. These include the regulation of neurotransmitter release, which can have downstream effects on neuronal excitability and synaptic plasticity .
Pharmacokinetics
The compound has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species . .
Result of Action
The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide’s action are primarily related to its modulation of mGlu4. By enhancing the activity of this receptor, the compound can influence neuronal activity and neurotransmitter release .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide involves the synthesis of the pyrazolo[3,4-d]pyrimidine intermediate, followed by the addition of the chlorofluoroaniline and the thiol group to form the final product.", "Starting Materials": [ "4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine", "3-chloro-4-fluoroaniline", "2-mercaptoacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Ethyl acetate", "Methanol", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Synthesis of 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine", "a. Dissolve 2.0 g of 4-aminobenzophenone and 2.0 g of urea in 20 mL of DMF.", "b. Heat the mixture at 150°C for 4 hours.", "c. Cool the mixture to room temperature and add 50 mL of water.", "d. Collect the solid by filtration and wash with water and diethyl ether.", "e. Dry the solid under vacuum to obtain 2.5 g of 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine.", "Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-2-mercaptoacetic acid", "a. Dissolve 1.0 g of 3-chloro-4-fluoroaniline and 1.2 g of 2-mercaptoacetic acid in 20 mL of ethanol.", "b. Add 1.2 g of NaHCO3 and stir for 30 minutes.", "c. Filter the mixture and wash with water and diethyl ether.", "d. Dry the solid under vacuum to obtain 1.5 g of N-(3-chloro-4-fluorophenyl)-2-mercaptoacetic acid.", "Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide", "a. Dissolve 0.5 g of 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 0.6 g of N-(3-chloro-4-fluorophenyl)-2-mercaptoacetic acid in 10 mL of DMF.", "b. Add 0.6 g of DCC and stir for 2 hours.", "c. Filter the mixture and wash with DMF.", "d. Add the filtrate to a solution of 0.5 g of NaHCO3 in 10 mL of water.", "e. Extract the mixture with ethyl acetate and wash the organic layer with water and brine.", "f. Dry the organic layer over Na2SO4 and evaporate the solvent under vacuum.", "g. Recrystallize the solid from methanol to obtain 0.3 g of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide." ] } | |
CAS RN |
690960-20-4 |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Molecular Formula |
C19H13ClFN5O2S |
Molecular Weight |
429.85 |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13ClFN5O2S/c20-14-8-11(6-7-15(14)21)23-16(27)10-29-19-24-17-13(9-22-25-17)18(28)26(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,25)(H,23,27) |
InChI Key |
YDVDBTJYDGERFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



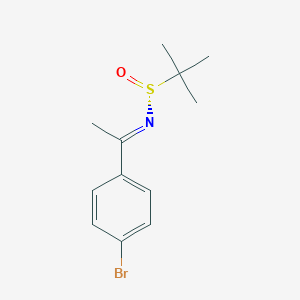
![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)
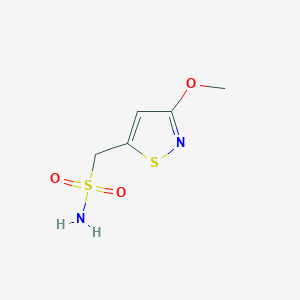

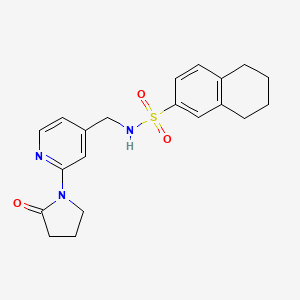
![N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2469951.png)
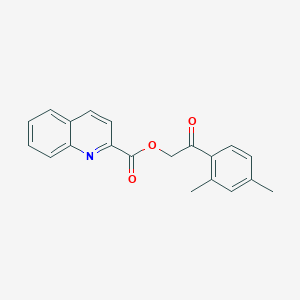
![1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B2469953.png)
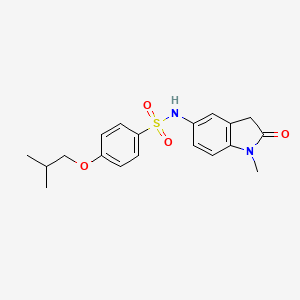
![N-(3-chloro-4-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2469956.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)
